2-Azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
IZJBSGSUFIFGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
- Starting materials: 2-(ω-chloroalkyl)cyclobutanones, which are themselves prepared via [2+2] cycloaddition of keteniminium salts and ethylene.
- Key step: One-pot tandem Strecker reaction followed by intramolecular nucleophilic cyclization.
- Final steps: Hydrolysis and purification to yield 2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride.
Stepwise Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-(2-chloroethyl)cyclobutanone | [2+2] cycloaddition of keteniminium salts with ethylene under controlled temperature (0 °C to 75 °C), followed by work-up with aqueous Na2CO3 and hexanes | Formation of key cyclobutanone intermediate (5a) |
| 2 | Tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) | Aminonitrile formation by reaction of 5a with ammonia and cyanide source in one pot, promoting intramolecular cyclization to form bicyclic amino nitrile intermediate (8a) | Efficient ring closure to bicyclic structure |
| 3 | Hydrolysis of amino nitrile 8a | Reflux in 6 M aqueous HCl for 36 hours, followed by neutralization with KOH and removal of ammonia by evaporation | Conversion to bicyclic amino acid hydrochloride salt (9a·HCl) |
| 4 | Catalytic hydrogenation | Treatment with 10% Pd/C under 50 bar H2 at 70 °C for 36 hours to reduce any remaining nitrile groups and purify product | Obtaining pure 2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride |
Reaction Scheme Summary
The synthetic sequence can be summarized as:
- [2+2] Cycloaddition: Keteniminium salt + ethylene → 2-(2-chloroethyl)cyclobutanone (5a)
- STRINC: 5a + NH3 + CN⁻ → amino nitrile (8a) → intramolecular cyclization → bicyclic intermediate
- Hydrolysis: amino nitrile → 2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride (9a·HCl)
- Hydrogenation: purification and reduction to final product
Research Findings and Analytical Data
- Yield and Purity: The STRINC method allows multigram scale synthesis with yields typically above 70% for the bicyclic amino acid hydrochloride salt.
- Physical Properties: The hydrochloride salt (9a·HCl) is a white solid with melting point around 230–236 °C (decomposition).
- Spectroscopic Data: Mass spectrometry (CI) shows molecular ion peaks consistent with the compound's formula (m/z = 142 [MH⁺], 96 [M+ – COOH]).
- Elemental Analysis: Found values closely match calculated values for C7H12ClNO2, confirming compound identity and purity (C 47.49%, H 6.93%, N 8.00%, Cl 19.56%).
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| STRINC sequence (Tandem Strecker + intramolecular cyclization) | One-pot, uses 2-(ω-chloroalkyl)cyclobutanones, scalable | Efficient, high yield, multigram scale, well-characterized | Requires preparation of cyclobutanone precursors, long hydrolysis times |
| Intramolecular [2+2] photocycloaddition | Photochemical approach to bicyclic ring formation | Alternative synthetic route, useful for certain analogues | Requires specialized equipment, lower scalability |
| Metal-catalyzed cycloisomerization (Au, Pt) | Catalytic ring closure of ene-ynamides | Mild conditions, selective | Limited substrate scope, complex catalysts |
| Palladium-catalyzed carboamination | Pd-catalyzed ring formation followed by acid rearrangement | Versatile for substituted derivatives | Multi-step, sensitive to conditions |
The STRINC method remains the most practical and widely adopted approach for 2-azabicyclo[3.2.0]heptane-1-carboxylic acid preparation due to its robustness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially altering its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic compound with a nitrogen atom in its ring structure, finding use as a building block in synthesizing complex organic molecules and studying reaction mechanisms. Research into its medicinal properties focuses on developing new pharmaceuticals, particularly those targeting the central nervous system. The compound's unique structure also makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.
Scientific Research Applications
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid has applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block Synthesis It serves as a fundamental building block in the synthesis of complex organic molecules.
- Reaction Mechanism Studies It is utilized in studying various reaction mechanisms, providing insights into chemical processes.
Biology
- Enzyme Inhibition Derivatives of 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid are investigated for their potential to inhibit enzymes.
- Receptor Binding These derivatives are also explored for their ability to bind to receptors, potentially modulating biological pathways.
Medicine
- CNS-Targeted Pharmaceuticals Research is directed toward developing new pharmaceuticals that target the central nervous system (CNS).
Industry
- Material Development Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.
Chemical Reactions
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized to introduce additional functional groups using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield ketones or carboxylic acids.
- Reduction Reduction reactions can modify the nitrogen-containing ring using reducing agents like lithium aluminum hydride or sodium borohydride, potentially altering its reactivity.
- Substitution Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the bicyclic framework using nucleophiles such as amines or alkoxides under basic conditions. Substitution reactions can produce a variety of functionalized derivatives.
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh)
- Framework: Bicyclo[2.2.1]heptane (norbornane) system with nitrogen at position 2 and carboxylic acid at position 3.
- Conformation : Pyrrolidine-like ring with significant bond angle deviations from proline (e.g., N–Cα–Cβ angles differ by ~7°), leading to distinct peptide backbone constraints .
- Applications : Early proline mimic in peptide models; used to study β-turn stabilization .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)
- Framework: Norbornane system with nitrogen at position 7 and carboxylic acid at position 1.
- Conformation : Bond angles closer to proline, but nitrogen pyramidalization introduces steric effects. Synthesized via Diels-Alder reactions using methyl 2-benzamidoacrylate .
- Applications : β-turn mimic in bioactive peptides; improved synthetic accessibility compared to Abh .
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Ampicillin Core)
- Framework : Bicyclo[3.2.0] system with a sulfur atom at position 4 and nitrogen at position 1.
- Conformation : Central to β-lactam antibiotics (e.g., ampicillin); strain from the fused β-lactam ring enhances reactivity toward bacterial transpeptidases .
- Applications : Antimicrobial agents; structural modifications alter spectrum and resistance profiles .
2-Azabicyclo[4.1.0]heptane-1-carboxylic Acid
- Framework: Bicyclo[4.1.0] (norbornene-like) system with nitrogen at position 2.
- Conformation : Larger seven-membered ring introduces flexibility; used in building blocks for kinase inhibitors .
Key Research Findings
Synthetic Scalability: Strecker-based routes for 2-azabicyclo[3.2.0]heptane-1-carboxylic acid outperform classical norbornane derivatization methods in yield and scalability .
Biological Activity: While ampicillin derivatives show direct therapeutic utility, unmodified 2-azabicyclo[3.2.0]heptane-1-carboxylic acid primarily serves as a structural tool; functionalization (e.g., fluorination) may unlock novel bioactivities .
Biological Activity
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, highlighting its potential applications in drug discovery and development.
Structural Characteristics
The molecular formula for 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid is , with a molecular weight of approximately 141.16 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, which enhances its ability to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 141.16 g/mol |
| IUPAC Name | 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid |
| CAS Number | Not specified |
Biological Activity
Research indicates that 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, with studies indicating its efficacy against various pathogens by inhibiting essential biochemical pathways involved in cell wall synthesis and other critical cellular functions.
2. Enzyme Inhibition
It has been studied for its role in enzyme-substrate interactions, particularly as an inhibitor of specific enzymes such as cathepsin C, which plays a role in various physiological processes including protein degradation and immune response modulation .
3. Drug Design Applications
Due to its structural properties, 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid serves as a valuable scaffold in the design of peptidomimetics and other drug candidates aimed at mimicking natural substrates.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exhibited potent antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
- Enzyme Inhibition Research : Research focused on the inhibition of cathepsin C revealed that specific derivatives of the compound could significantly reduce enzyme activity, indicating potential uses in therapeutic interventions for diseases associated with cathepsin dysfunctions .
The biological activity of 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within microbial cells and enzymes:
- Inhibition of Cell Wall Synthesis : The compound disrupts essential pathways involved in cell wall formation, leading to microbial cell death.
- Competitive Inhibition : It acts as a competitive inhibitor for certain enzymes, effectively blocking substrate binding and reducing enzymatic activity.
Q & A
Q. What are the key synthetic routes for 2-azabicyclo[3.2.0]heptane-1-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclization of amino nitrile precursors under acidic conditions. For example, refluxing amino nitrile 8a in 6 M HCl for 36 hours yields the hydrochloride salt, followed by purification via alkaline treatment and ethanol trituration . Key optimizations include:
- Temperature control : Prolonged reflux ensures complete cyclization.
- Solvent selection : Aqueous HCl facilitates hydrolysis, while ethanol aids in purification.
- Yield enhancement : Sequential evaporation and pH adjustments minimize impurities.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural characterization relies on:
Q. What biological activities have been preliminarily associated with this compound?
The bicyclic scaffold shows potential interactions with neurotransmitter systems (e.g., dopaminergic pathways) and exhibits analgesic/anti-inflammatory properties in vitro. Activity is hypothesized to arise from conformational rigidity, enabling binding to enzyme active sites inaccessible to linear analogs .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity, and what strategies resolve enantiomeric mixtures?
The (1S,6R) and (1R,5R,6S) stereoisomers demonstrate distinct pharmacological profiles. For example, trifluoromethyl derivatives exhibit enhanced metabolic stability due to stereospecific lipophilicity . Resolution methods include:
- Chiral chromatography : Separates enantiomers using cellulose-based columns.
- Enzymatic resolution : Lipases selectively hydrolyze ester derivatives of non-target enantiomers .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
Discrepancies in yields (e.g., 40–70%) arise from:
Q. How can computational modeling guide the design of derivatives with optimized target binding?
Docking studies (e.g., using AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2). Key parameters include:
- Torsional strain analysis : Bicyclic frameworks minimize non-productive conformations.
- Electrostatic potential maps : Carboxylic acid groups enhance hydrogen bonding with catalytic residues .
Methodological Challenges and Solutions
Q. What are the limitations in scaling up enantioselective synthesis, and how can they be overcome?
Challenges include:
- Catalyst cost : Chiral auxiliaries (e.g., Evans’ oxazolidinones) are expensive.
- Side reactions : Epimerization during carboxylation.
Solutions: - Organocatalysis : Proline-derived catalysts reduce reliance on metal complexes .
- Low-temperature protocols : –20°C reaction conditions suppress racemization .
Q. How do structural modifications (e.g., trifluoromethyl groups) alter physicochemical properties?
Case study: Adding –CF₃ to the bicyclic core increases:
- Lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- Metabolic stability : Resistance to cytochrome P450 oxidation .
Experimental validation involves comparative pharmacokinetic assays in murine models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
